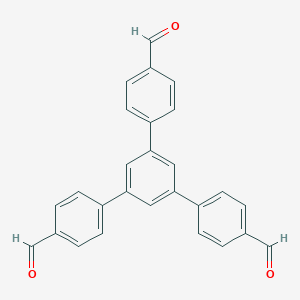

1,3,5-Tris(p-formylphenyl)benzene

Beschreibung

1,3,5-Tris(p-formylphenyl)benzene (TFPB) is a trifunctional aromatic aldehyde with the molecular formula C27H18O3 and a molecular weight of 390.43 g/mol (CAS: 118688-53-2) . It features a central benzene ring substituted with three p-formylphenyl groups, creating a rigid, planar structure ideal for constructing covalent organic frameworks (COFs) and electrochemical sensors. TFPB is synthesized via Suzuki-Miyaura coupling reactions, such as the condensation of 4-bromobenzaldehyde with 4-formylphenylboronic acid under reflux in tetrahydrofuran (THF) . It is soluble in polar organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) , and its thermal stability and porosity make it a key building block in advanced materials science.

Eigenschaften

IUPAC Name |

4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJZVMNBJKPQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647202 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118688-53-2 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-formylphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Standard Reaction Conditions

The synthesis typically involves reacting 1,3,5-tris(4-bromophenyl)benzene with 4-formylphenylboronic acid under Suzuki conditions. Key parameters include:

-

Catalyst : Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) to facilitate transmetalation.

-

Solvent System : Tetrahydrofuran (THF)/water or toluene/ethanol/water mixtures.

-

Reaction Time : 12–72 hours, depending on catalyst loading and solvent.

A representative procedure from ChemicalBook achieves a 92% yield using 4-bromobenzaldehyde, 4-formylphenylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃ in THF/water under reflux for 12 hours.

Comparative Analysis of Published Protocols

The extended reaction time in the RSC method likely compensates for the lower activity of Pd(PPh₃)₄ compared to PdCl₂(PPh₃)₂. However, the toluene/ethanol/water system may enhance solubility of intermediates, reducing side reactions.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Base Effects

Purification Techniques

Crude products often contain unreacted boronic acid or homocoupling byproducts. Column chromatography with hexane/ethyl acetate/acetone (7.5:1.5:1) effectively isolates the target compound, as demonstrated in the RSC protocol.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key spectral features for this compound include:

Fourier-Transform Infrared (FT-IR) Spectroscopy

Challenges and Mitigation Strategies

Common Byproducts and Their Origins

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

MLN-977 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Sie wird als Modellverbindung verwendet, um die Hemmung der Leukotrienproduktion zu untersuchen.

Biologie: MLN-977 wird verwendet, um die Rolle von Leukotrienen in Entzündungsreaktionen zu untersuchen.

Medizin: Die Verbindung wird für ihre potenzielle Anwendung bei der Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung untersucht.

Industrie: MLN-977 wird bei der Entwicklung neuer entzündungshemmender Medikamente verwendet

Wirkmechanismus

MLN-977 ist eine Verbindung der zweiten Generation in der Klasse der Asthma-Therapien, die als 5-Lipoxygenase-Hemmer bekannt sind. Sie blockiert die Produktion von Leukotrienen, die wichtige Mediatoren der Entzündungsreaktion sind. Das molekulare Ziel von MLN-977 ist Arachidonat-5-Lipoxygenase, ein Enzym, das an der Biosynthese von Leukotrienen aus Arachidonsäure beteiligt ist. Durch die Hemmung dieses Enzyms reduziert MLN-977 die Produktion von Leukotrienen und mildert so Entzündungen.

Wissenschaftliche Forschungsanwendungen

Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline materials formed through the covalent bonding of organic building blocks. TFPB serves as an essential building block for the synthesis of various COFs:

- Imine-linked COFs : TFPB readily reacts with amines to form imine linkages, resulting in COFs that exhibit high surface areas and porosity. For instance, a COF synthesized from TFPB and benzothiazole demonstrated a surface area of 328 m²/g and CO₂ adsorption capacity of 7.8 wt% at 273 K .

- Semiconducting COFs : The compound can also be used to create two-dimensional semiconducting COFs through Knoevenagel condensation with benzyl cyanide derivatives. These materials have been studied for photocatalytic hydrogen evolution, achieving production rates of 2.9 μmol/h .

Table 1: Properties of Selected COFs Synthesized from TFPB

| COF Type | Surface Area (m²/g) | CO₂ Adsorption (%) | Hydrogen Evolution Rate (μmol/h) |

|---|---|---|---|

| Benzothiazole COF | 328 | 7.8 | - |

| Semiconducting COF | - | - | 2.9 |

Applications in Gas Capture and Separation

TFPB-based materials have shown promise in gas capture technologies, particularly for carbon dioxide (CO₂). The imine-linked COFs synthesized from TFPB exhibit high selectivity and capacity for CO₂ adsorption, making them suitable candidates for environmental applications aimed at reducing greenhouse gas emissions .

Photocatalytic Applications

The semiconducting properties of TFPB-derived materials extend to photocatalytic applications. The synthesized COFs can be utilized in hydrogen evolution reactions under light irradiation, contributing to renewable energy solutions . The ability to tune the electronic properties through structural modifications allows for enhanced photocatalytic efficiency.

Sensor Development

TFPB has also been employed in the development of sensors due to its fluorescent properties when integrated into covalent organic frameworks. These sensors can detect nitroaromatic compounds and other pollutants, providing a means for environmental monitoring .

Case Studies

Case Study 1: Benzothiazole Nanoporous Polymer

- Research : V. Neti et al., RSC Advances

- Findings : A nanoporous polymer synthesized using TFPB exhibited selective CO₂ capture capabilities, highlighting its potential in environmental applications .

Case Study 2: Temperature-responsive COF

Wirkmechanismus

MLN-977 is a second-generation compound in the class of asthma therapies known as 5-lipoxygenase inhibitors. It blocks the production of leukotrienes, which are major mediators of the inflammatory response. The molecular target of MLN-977 is arachidonate 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, MLN-977 reduces the production of leukotrienes, thereby mitigating inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

TFPB belongs to a family of triphenylbenzene derivatives with varying functional groups. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility :

- Thermal Stability :

Key Research Findings and Data Tables

Table 1: Comparative Analysis of COFs Derived from TFPB and Analogues

Table 2: Thermal and Chemical Stability

| Compound | Decomposition Temperature (°C) | Stability in Air |

|---|---|---|

| TFPB | >250 | Stable under inert gas |

| TFB | ~200 | Hygroscopic |

| THPB | N/A | Oxidizes slowly |

Biologische Aktivität

1,3,5-Tris(p-formylphenyl)benzene (TFPB) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its role in the formation of covalent organic frameworks (COFs), potential antimalarial properties, and other relevant biochemical interactions.

Chemical Structure and Properties

This compound features a triphenylbenzene core with three aldehyde (-CHO) groups positioned symmetrically. This structure allows for the formation of imine linkages through reaction with amines, facilitating the synthesis of COFs. The compound's melting point is reported to be between 230-234 °C, and it has a predicted boiling point of approximately 612.3 °C.

Formation of Covalent Organic Frameworks (COFs)

The primary biological activity associated with TFPB is its ability to form COFs through Schiff base reactions. These frameworks are characterized by their porous structures and high surface areas, making them suitable for applications in gas sorption, catalysis, and sensing . The formation of COFs using TFPB has been extensively studied, demonstrating its potential in various fields including environmental science and materials chemistry.

Table 1: Characteristics of COFs Formed from TFPB

| Property | Details |

|---|---|

| Pore Size | Variable depending on synthesis method |

| Surface Area | High (>1000 m²/g achievable) |

| Stability | Stable under inert conditions |

| Applications | Gas storage, catalysis |

Antimalarial Activity

Recent studies have explored the antimalarial potential of derivatives of TFPB. A series of new compounds based on the TFPB structure were synthesized and evaluated against Plasmodium falciparum and Leishmania donovani. One derivative was identified as particularly potent, exhibiting an IC50 value in the low micromolar range against the P. falciparum CQ-sensitive strain (3D7) .

Table 2: Antimalarial Activity of TFPB Derivatives

| Compound | IC50 (µM) | Selectivity Index | Target Parasite |

|---|---|---|---|

| 1m (TFPB derivative) | 0.07 - 25.78 | 83.67 | P. falciparum (3D7) |

| 1r | 0.18 - 24.82 | 17.28 | P. falciparum (W2) |

| Other derivatives | >15.6 | Not applicable | Leishmania donovani |

The selectivity index indicates that these compounds exhibit lower cytotoxicity towards human cells compared to their antiparasitic activity, suggesting a promising therapeutic window for further development.

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of TFPB involve its interaction with various biological targets:

- Covalent Bond Formation: The aldehyde groups react with amines to form stable imine bonds, which can modify protein structures or inhibit enzyme activities.

- Interaction with DNA: Some studies suggest that TFPB derivatives may stabilize G-quadruplex structures in parasitic DNA, potentially disrupting replication processes .

- Cellular Effects: The formation of COFs may influence cellular processes by altering membrane permeability or facilitating drug delivery systems.

Case Studies

Several case studies highlight the versatility and potential of TFPB in medicinal chemistry:

- Antimalarial Development: Research focused on synthesizing derivatives that enhance efficacy against resistant strains of malaria while minimizing toxicity to human cells.

- COF Applications: Studies demonstrate the use of TFPB-based COFs in environmental monitoring for pollutants due to their selective adsorption properties.

Q & A

Basic Research Questions

Q. How can the structure of 1,3,5-Tris(p-formylphenyl)benzene be confirmed experimentally?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify aldehyde proton signals (~9.8–10.0 ppm) and aromatic backbone symmetry. For example, δH values of 6.77 ppm (aromatic protons) and δC signals at ~191 ppm (aldehyde carbons) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHO, exact mass 390.1256) using ESI or MALDI-TOF. Observed [M+NH] peaks at m/z 396.2381 align with theoretical values .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å) to validate the triformylphenyl geometry .

Q. What are the primary applications of this compound in materials science?

- Methodology :

- Covalent Organic Framework (COF) Synthesis : Use condensation reactions with amines (e.g., thionine) or boronic acids to construct 2D porous frameworks. For instance, COFThi−TFPB exhibits a surface area of 147.3 mg and electrochemical sensing capabilities .

- Linker for Functional Materials : Its three aldehyde groups enable Schiff-base reactions, forming stable imine linkages for photoelectronic or catalytic applications .

Advanced Research Questions

Q. How do solvent selection and reaction conditions influence the crystallinity of COFs synthesized with this compound?

- Methodology :

- Solvent Screening : Compare polar aprotic solvents (e.g., mesitylene/dioxane mixtures) to optimize π-π stacking and layer eclipsing. Poor solvent choices may yield amorphous products .

- Reaction Time/Temperature : Extended solvothermal conditions (e.g., 120°C for 72 hours) enhance crystallinity, as evidenced by sharp PXRD peaks matching simulated patterns (e.g., COF-5, P6/mmm symmetry) .

- Post-Synthetic Activation : Remove solvent via supercritical CO drying to preserve pore structure and achieve high surface areas (>1000 mg) .

Q. How can discrepancies in reported surface areas of COFs derived from this compound be resolved?

- Methodology :

- BET Analysis : Standardize degassing protocols (e.g., 150°C for 12 hours under vacuum) to eliminate physisorbed contaminants affecting nitrogen adsorption isotherms .

- Structural Defect Analysis : Use NMR or FTIR to quantify unreacted aldehyde groups, which reduce porosity. Defect-free COF-5 achieves 1590 mg, while defective frameworks show lower values .

- Computational Modeling : Compare experimental surface areas with DFT-optimized structures to identify synthetic inefficiencies .

Q. What strategies mitigate aggregation issues when functionalizing this compound with bulky substituents?

- Methodology :

- Steric Hindrance Management : Introduce methyl or tert-butyl groups at meta positions to prevent π-π stacking interference. For example, tert-butyl-modified derivatives maintain solubility in THF for controlled polymerization .

- Stepwise Functionalization : Perform sequential reactions (e.g., click chemistry after imine formation) to avoid steric clashes .

- Dynamic Light Scattering (DLS) : Monitor particle size during synthesis to detect aggregation early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.